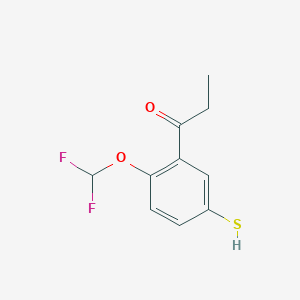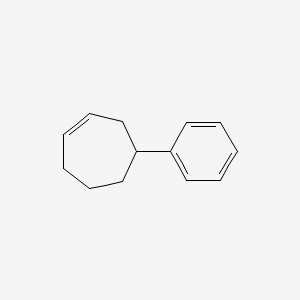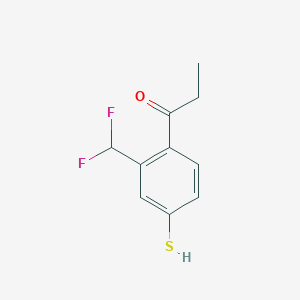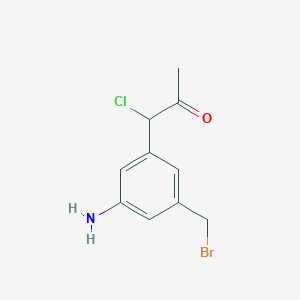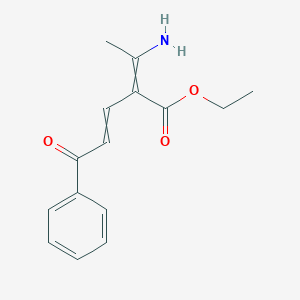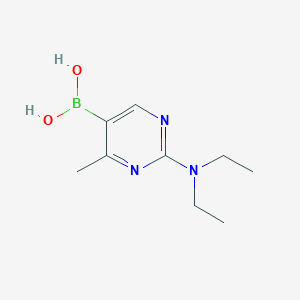![molecular formula C10H4I2N2O B14068456 2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile CAS No. 26195-45-9](/img/structure/B14068456.png)
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile is an organic compound characterized by the presence of hydroxy, diiodo, and nitrile functional groups
Preparation Methods
The synthesis of 2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile typically involves the reaction of 4-hydroxy-3,5-diiodobenzaldehyde with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as piperidine, which acts as a catalyst. The mixture is refluxed in ethanol, leading to the formation of the desired product .
Chemical Reactions Analysis
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The hydroxy and diiodo groups enable the compound to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile can be compared with other similar compounds, such as:
2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile: This compound has methoxy groups instead of diiodo groups, which can affect its reactivity and biological activity.
2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]propanedinitrile: The presence of methyl groups instead of diiodo groups can lead to different chemical and biological properties.
2-[(4-Hydroxy-3,5-dichlorophenyl)methylidene]propanedinitrile:
Properties
CAS No. |
26195-45-9 |
|---|---|
Molecular Formula |
C10H4I2N2O |
Molecular Weight |
421.96 g/mol |
IUPAC Name |
2-[(4-hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4I2N2O/c11-8-2-6(1-7(4-13)5-14)3-9(12)10(8)15/h1-3,15H |
InChI Key |
WMNIZCHSJBXSCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)

![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)
